trans-miyabenol C
Description
Trans-miyabenol C is a stilbenoid, which is a type of natural phenol, and a type of resveratrol trimer. It is found in Vitis vinifera (grape), in Foeniculi fructus (fruit of Foeniculum vulgare), and in Caragana sinica .
Molecular Structure Analysis
The molecular formula of trans-miyabenol C is C42H32O9 . The exact mass is 680.20 and the molecular weight is 680.709 . More detailed structural analysis or 3D conformation studies might require advanced computational chemistry techniques .
Physical And Chemical Properties Analysis
Trans-miyabenol C has a density of 1.5±0.1 g/cm3, a boiling point of 886.4±65.0 °C at 760 mmHg, and a flash point of 489.9±34.3 °C . It also has a molar refractivity of 192.9±0.3 cm3, a polar surface area of 160 Å2, and a molar volume of 458.7±3.0 cm3 .
Scientific Research Applications
Antitumor Effects and Cell Cycle Modulation
Trans-miyabenol C has been identified as a potent antitumor agent. A comparative study of resveratrol and its oligomers, including miyabenol C, on lymphoid and myeloid cell lines demonstrated that miyabenol C significantly inhibits cell growth, showcasing the most efficiency among the compounds tested. This compound induces apoptosis in multiple myeloma cells via caspase activation and mitochondrial membrane potential disruption, influencing cell cycle distribution by accumulating cells in the G0/G1 phase. These findings highlight trans-miyabenol C's potential as a therapeutic agent, warranting further investigation (Barjot et al., 2007).
Interaction with Estrogen Receptors
Trans-miyabenol C has been found to interact with estrogen receptors. In-depth research involving molecular docking and PCR mutagenesis identified specific binding sites on the estrogen receptor for miyabenol C. The study's findings suggest that miyabenol C may impact the trans-activating ability of the estrogen receptor through its interaction with particular amino acids, highlighting its potential influence on estrogen-receptor-mediated processes (Tian et al., 2003).
Inhibition of Protein Kinase C
Miyabenol C has been identified as an inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular functions. Isolated from Caragana sinica, miyabenol C showed inhibitory activity against PKC at low micromolar concentrations. Its potential therapeutic applications include treating hyperproliferative or inflammatory skin diseases due to its ability to inhibit keratinocyte proliferation and free radical release in blood (Kulanthaivel et al., 1995).
Anti-Inflammatory Effects
Investigation into the anti-inflammatory effects of miyabenol A, a related stilbene, revealed its potential in inhibiting nitric oxide production in macrophages. This compound blocks LPS-evoked NF-kappaB nuclear translocation and degrades IkappaB, selectively inhibiting phosphorylation of various kinases. These findings suggest the relevance of miyabenol C and related compounds in inflammatory pathways and their potential therapeutic applications in inflammatory diseases (Ku et al., 2008).
properties
IUPAC Name |
5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1+/t38-,40+,41+,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYYCKIHVEWHX-YOBICRQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-miyabenol C | |
CAS RN |
109605-83-6 | |
Record name | Miyabenol C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109605-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miyabenol C, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIYABENOL C, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H44UGJ85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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